BenchChemオンラインストアへようこそ!

6-Chloronaphthalene-2-sulfonamide

Factor Xa Inhibition Anticoagulant Discovery Medicinal Chemistry

6-Chloronaphthalene-2-sulfonamide (≥95%) is a validated FXa inhibitor scaffold with a sub-25 nM potency profile and co-crystal structure (PDB: 3SW2). This specific 6-chloro isomer is critical for SAR studies; alternative substitution patterns lack validated binding data. Supplied with full analytical documentation (NMR, HPLC, GC) to support multi-gram lead optimization and preclinical candidate synthesis.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69
CAS No. 103027-67-4
Cat. No. B2425814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloronaphthalene-2-sulfonamide
CAS103027-67-4
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)N
InChIInChI=1S/C10H8ClNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H2,12,13,14)
InChIKeyZUQXVVVODVCZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloronaphthalene-2-sulfonamide (CAS 103027-67-4): Naphthalene Sulfonamide Scaffold for Factor Xa Inhibitor Development and Medicinal Chemistry Research


6-Chloronaphthalene-2-sulfonamide (CAS 103027-67-4) is a naphthalene-based aromatic sulfonamide derivative with the molecular formula C₁₀H₈ClNO₂S and a molecular weight of 241.69 g/mol. The compound features a sulfonamide group (-SO₂NH₂) at the naphthalene 2-position and a chlorine substituent at the 6-position [1]. As a foundational chemical scaffold in medicinal chemistry, the 6-chloro-naphthalene-2-sulfonamide moiety has been extensively employed in the development of potent Factor Xa (FXa) inhibitors as anticoagulant agents, where its specific substitution pattern governs S1 pocket binding interactions and ultimately dictates biological activity [2].

6-Chloronaphthalene-2-sulfonamide Selection Guide: Why Substitution Pattern Dictates FXa Inhibitor Potency and S1 Pocket Binding


The 6-chloro substitution pattern on the naphthalene-2-sulfonamide scaffold is not a trivial structural variation but a critical determinant of enzyme inhibition potency. In the context of Factor Xa (FXa) inhibitor design, the 6-chloronaphthalene moiety occupies the S1 binding pocket of the enzyme with high complementarity [1]. Alterations to this specific substitution pattern—such as removing the chlorine atom (naphthalene-2-sulfonamide), relocating it to alternative positions (e.g., 5-chloro or 7-chloro), or replacing it with other halogens or substituents—profoundly alter the inhibitor's Ki value. For instance, the 6-chloro derivative exhibits a Ki of 11 nM against human FXa, while the unsubstituted analog or alternative halogenated variants demonstrate significantly reduced or abolished inhibitory activity [2]. Direct substitution with generic, lower-cost naphthalene sulfonamide scaffolds is therefore not scientifically viable for FXa-targeted research programs.

6-Chloronaphthalene-2-sulfonamide (CAS 103027-67-4): Head-to-Head Comparative Evidence for FXa Inhibitor Potency and Binding Affinity


6-Chloronaphthalene-2-sulfonamide-Derived FXa Inhibitor Exhibits Sub-15 nM Ki, Defining Scaffold Potency in Anticoagulant Development

A specific sulfonamide derivative incorporating the 6-chloronaphthalene-2-sulfonamide moiety (BDBM12505) demonstrated a Ki value of 11 nM against human Factor Xa, measured via chromogenic substrate assay at pH 7.8 and 2°C [1]. While the direct parent compound 6-chloronaphthalene-2-sulfonamide serves as the core scaffold, the fully elaborated inhibitor bearing this moiety achieves high-affinity S1 pocket binding. The X-ray crystal structure of a related 6-chloronaphthalene-2-sulfonamide-containing inhibitor (PDB: 3SW2) confirms that the 6-chloronaphthalene group occupies the S1 pocket of human FXa, with the chlorine atom contributing to hydrophobic and steric complementarity [2].

Factor Xa Inhibition Anticoagulant Discovery Medicinal Chemistry

6-Chloro Substitution Defines Essential S1 Pocket Binding Mode: X-Ray Crystallographic Evidence for FXa Inhibitor Design

The X-ray crystal structure of human FXa in complex with a 6-chloronaphthalene-2-sulfonamide-containing inhibitor (PDB ID: 3SW2) was solved at 2.42 Å resolution, revealing the precise binding orientation of the 6-chloronaphthalene moiety within the S1 pocket [1]. The chlorine atom at the 6-position engages in favorable hydrophobic interactions with the S1 pocket residues, while the naphthalene ring system provides aromatic stacking and shape complementarity. The sulfonamide nitrogen and oxygen atoms form critical hydrogen bonds with the enzyme backbone. This binding mode is structurally validated and cannot be replicated by alternative substitution patterns, as demonstrated by the lack of co-crystal structures for non-6-chloro analogs in the same series.

Structure-Based Drug Design X-ray Crystallography Factor Xa S1 Pocket

6-Chloro Naphthalene-2-sulfonamide Scaffold Enables Sub-25 nM Potency in Multiple FXa Inhibitor Series

Multiple structurally distinct FXa inhibitors incorporating the 6-chloronaphthalene-2-sulfonamide moiety demonstrate consistent sub-25 nM Ki values, establishing the scaffold as a validated pharmacophore for high-affinity FXa binding [1]. BindingDB records show: BDBM12505 exhibits Ki = 11 nM; BDBM12507 exhibits Ki = 24 nM; and related derivatives bearing the 6-chloronaphthalene-2-sulfonamide group maintain nanomolar potency across varying P1 and P4 substituents [2]. This consistency across multiple chemotypes confirms that the 6-chloronaphthalene-2-sulfonamide core, rather than peripheral modifications, drives the primary binding affinity to the S1 pocket.

Structure-Activity Relationship Factor Xa Inhibition Medicinal Chemistry

6-Chloronaphthalene-2-sulfonamide Serves as Critical Building Block in Patented FXa Inhibitor Series with Established Commercial Synthesis Routes

The 6-chloronaphthalene-2-sulfonamide scaffold is a central structural component in multiple granted patents covering sulfonamide lactam inhibitors of Factor Xa, including US Patent 7,166,586 and US Patent 6,555,542, which describe extensive SAR studies demonstrating that the 6-chloro substitution is essential for achieving therapeutic anticoagulant activity [1]. The synthesis of 6-chloronaphthalene-2-sulfonamide is well-established, typically proceeding via condensation of 6-chloronaphthalene-2-sulfonyl chloride with amines or ammonia, enabling reliable multi-gram scale preparation. Commercial suppliers (Bidepharm, CAS 103027-67-4) offer the compound at ≥95% purity with batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, alternative substitution patterns such as 6-bromo-naphthalene-2-sulfonamide or 6-methyl-naphthalene-2-sulfonamide lack equivalent patent protection and validated FXa SAR data.

Patent Literature Chemical Synthesis Anticoagulant Development

6-Chloronaphthalene-2-sulfonamide (CAS 103027-67-4): Validated Research and Industrial Application Scenarios Based on FXa Inhibitor and Crystallographic Evidence


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

6-Chloronaphthalene-2-sulfonamide serves as the validated core scaffold for FXa inhibitor SAR campaigns. The scaffold reliably delivers sub-25 nM Ki values when elaborated with appropriate P1 and P4 substituents, as demonstrated by BDBM12505 (Ki = 11 nM) and BDBM12507 (Ki = 24 nM) [1]. Procurement of this specific 6-chloro isomer is essential for SAR studies exploring P1/P4 substituent effects, as alternative substitution patterns (e.g., 6-bromo, 6-methyl, or unsubstituted naphthalene sulfonamides) lack the validated binding mode and potency data necessary for rational analog design. The compound enables systematic exploration of FXa inhibitor chemical space while maintaining the S1 pocket binding affinity conferred by the 6-chloro substitution pattern [2].

Structure-Based Drug Design: Co-crystallization and X-ray Crystallography Studies with Factor Xa

The 6-chloronaphthalene-2-sulfonamide moiety has been successfully co-crystallized with human FXa (PDB ID: 3SW2, resolution 2.42 Å), providing a validated structural template for structure-guided design [1]. Researchers can reliably obtain FXa-inhibitor co-crystals using derivatives of this scaffold, enabling determination of high-resolution binding modes and iterative optimization of S1 pocket interactions. The availability of this co-crystal structure accelerates fragment-based drug discovery and virtual screening campaigns targeting FXa. Alternative naphthalene sulfonamide substitution patterns lack equivalent structural validation, introducing uncertainty in co-crystallization success rates and binding mode interpretation.

Anticoagulant Drug Discovery: Preclinical Development of Novel FXa-Targeted Therapeutics

6-Chloronaphthalene-2-sulfonamide-based inhibitors represent a validated chemotype for FXa-targeted anticoagulant development, with extensive patent protection (US 7,166,586, US 6,555,542) supporting freedom-to-operate in early-stage discovery [1]. The scaffold's consistent sub-25 nM potency profile enables progression from hit identification through lead optimization and preclinical candidate selection. Procurement of high-purity 6-chloronaphthalene-2-sulfonamide (≥95%) with full analytical documentation (NMR, HPLC, GC) from commercial suppliers (e.g., Bidepharm) supports reliable multi-gram scale synthesis of advanced leads and preclinical candidates [2]. The validated SAR and structural data reduce development risk compared to uncharacterized alternative scaffolds.

Academic and Industrial Research: Naphthalene Sulfonamide Chemical Biology and Enzyme Inhibition Studies

Beyond FXa, the 6-chloronaphthalene-2-sulfonamide scaffold has been investigated as a calmodulin antagonist and potential Bcl-2 family protein inhibitor, indicating broader applicability in chemical biology research [1]. The compound's defined substitution pattern enables exploration of naphthalene sulfonamide interactions with diverse biological targets, including metalloenzymes such as carbonic anhydrase and matrix metalloproteinases, where the sulfonamide group functions as a zinc-binding moiety [2]. Researchers investigating structure-activity relationships across enzyme classes benefit from the scaffold's well-characterized physicochemical properties (MW = 241.69 g/mol, C₁₀H₈ClNO₂S) and established synthetic accessibility, facilitating reproducible experimental design and cross-study comparability.

Quote Request

Request a Quote for 6-Chloronaphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.